REACTION_CXSMILES
|
[NH:1](C(OCC1C=CC=CC=1)=O)[CH2:2][C:3]([OH:5])=[O:4].[CH2:16]([OH:23])[C:17]([NH2:22])([CH2:20][OH:21])[CH2:18][OH:19]>C(O)C.[Pd]>[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH2:16]([OH:23])[C:17]([NH2:22])([CH2:20][OH:21])[CH2:18][OH:19] |f:0.1,4.5|
|
Name
|
Z-Gly Tris
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)C(=O)OCC1=CC=CC=C1.C(C(CO)(CO)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The removal of the Z group
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)O.C(C(CO)(CO)N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |